N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-15-11-12(8-9-14(15)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-13-5-2-3-6-16(13)29-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWRJPZSVJUHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole intermediate is then coupled with an appropriate amine or amide to form the desired ethanediamide linkage.
Introduction of Pyrrolidinone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(1,3-Benzothiazol-2-yl)Phenyl]-4-(2,5-Dioxopyrrolidin-1-yl)Benzamide
Structural Similarities :
- Benzothiazole core : Both compounds incorporate the 1,3-benzothiazole group, which enhances π-π stacking and metal-binding capabilities.
- Aromatic amide linkage : A benzamide bridge connects the benzothiazole to a substituted phenyl ring.
Key Differences :
Functional Implications :
- The 2,5-dioxopyrrolidin-1-yl group in ’s compound introduces additional electron-withdrawing effects, which could alter solubility or metabolic stability .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Structural Similarities :
- Amide functionality : Both compounds feature amide bonds, critical for intermolecular interactions.
Key Differences :
| Feature | Target Compound | Compound from |
|---|---|---|
| Core heterocycle | Benzothiazole | Benzamide with alkyl-hydroxy group |
| Directing groups | Methoxy and pyrrolidinone substituents | N,O-bidentate directing group |
Functional Implications :
- The target’s benzothiazole moiety may offer superior electronic properties for photoactive materials or catalysis.
4-Phenyl-5-Aryloxy-1,2,3-Thiadiazoles
Structural Similarities :
- Aromatic substitution patterns : Both compounds utilize substituted phenyl rings with electron-donating/withdrawing groups.
Key Differences :
| Feature | Target Compound | Compound from |
|---|---|---|
| Heterocycle | Benzothiazole | 1,2,3-Thiadiazole |
| Functional groups | Amide and pyrrolidinone | Aryloxy/thio groups |
Functional Implications :
- 1,2,3-Thiadiazoles () are known for agrochemical applications, while the target’s benzothiazole-amide hybrid may favor pharmaceutical uses .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structural features of this compound suggest a variety of mechanisms through which it may exert its effects on biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.47 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.
| Cell Line | Effect Observed | Method Used |
|---|---|---|
| A431 | Inhibition of proliferation | MTT assay |
| A549 | Induction of apoptosis | Flow cytometry |
| H1299 | Decreased migration | Scratch wound healing assay |
The compound has been noted to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in targeting both cancer and inflammation pathways .
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways associated with inflammation. Studies indicate that it can significantly reduce the expression levels of pro-inflammatory cytokines, thereby potentially alleviating conditions characterized by chronic inflammation.
Mechanistic Insights
The biological activity of this compound may be linked to its interaction with specific cellular signaling pathways. Research has demonstrated that compounds with similar structures can inhibit key pathways such as AKT and ERK, which are involved in cell survival and proliferation. This inhibition can lead to enhanced apoptosis in cancer cells .
Case Studies
A notable study synthesized several benzothiazole derivatives, including the target compound, and evaluated their biological activities. Among these derivatives, some exhibited significant anticancer properties through various assays:
- Synthesis and Evaluation : The synthesis involved combining benzothiazole with various phenolic compounds. The resulting derivatives were screened for their biological activity against multiple cancer cell lines.
- Results : The most active compounds demonstrated IC50 values in the low micromolar range against A431 and A549 cells, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
